molecular formula C9H11N5O2 B11781449 7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B11781449
M. Wt: 221.22 g/mol
InChI Key: HUTPPRFWYZGZSR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name 7-morpholin-4-yl-2H-triazolo[4,3-c]pyrimidin-3(2H)-one derives from the fusion of a pyrimidine ring (positions 1–6) with a 1,2,4-triazole moiety at the pyrimidine’s 4- and 5-positions, as denoted by the [4,3-c] fusion notation. The morpholino group (-N(C2H4O)2) occupies position 7 of the pyrimidine ring, while the lactam oxygen at position 3 completes the bicyclic system.

The molecular formula C9H11N5O2 arises from:

  • Triazolopyrimidine core : C5H3N4 (derived from triazolo[4,3-c]pyrimidine)
  • Morpholino substituent : C4H8NO (from morpholine)
  • Lactam oxygen : Adds one additional oxygen atom.

Table 1: Molecular Formula Breakdown

Component Contribution Total Atoms
Triazolopyrimidine core C5H3N4 12 atoms
Morpholino group C4H8NO 14 atoms
Lactam modification +O, -H 1 oxygen
Cumulative C9H11N5O2 27 atoms

The SMILES string C1=CN=C2N1C(=O)N=NC2N3CCOCC3 encodes the structure, with the morpholine ring (CCOCCN) appended to N2 of the pyrimidine.

Crystallographic Characterization and X-ray Diffraction Studies

While explicit X-ray diffraction data for this specific compound remains unpublished, analogous triazolopyrimidines exhibit planar bicyclic cores with dihedral angles of 2–5° between the triazole and pyrimidine rings. The morpholino substituent likely adopts a chair conformation, as observed in morpholine-containing pharmaceuticals. Key anticipated bond metrics include:

  • Pyrimidine C7-N(morpholino) bond length : ~1.35 Å (similar to N-alkylpyrimidines)
  • Lactam C=O bond : 1.22 Å (characteristic of pyrimidinones)

Table 2: Predicted Crystallographic Parameters

Parameter Value Reference Analog
Unit cell symmetry Monoclinic triazolo[4,3-c]pyrimidine
Density (g/cm³) 1.45–1.52 Morpholino derivatives
Hydrogen bonding N-H···O=C Triazolopyrimidinones

The absence of 3D conformational data in PubChem entries suggests further crystallographic studies are needed to resolve substituent orientation effects.

Comparative Analysis of Triazolopyrimidine Regioisomers

Triazolopyrimidines exhibit eight possible regioisomers depending on triazole-pyrimidine fusion sites. The [4,3-c] isomer distinguishes itself from common variants through:

Electronic Effects

  • π-Electron density : The [4,3-c] fusion creates extended conjugation compared to [1,5-a] isomers, shifting UV-Vis absorption maxima by 15–20 nm.
  • Dipole moment : Calculated at 4.2 Debye for [4,3-c] vs. 3.8 Debye for [1,5-a] due to asymmetric charge distribution.

Synthetic Accessibility

  • Route divergence : [4,3-c] derivatives form via cyclocondensation of 4-hydrazinylpyrimidines, whereas [1,5-a] isomers require 5-aminotriazole intermediates.
  • Morpholino incorporation : Position 7 in [4,3-c] allows direct nucleophilic substitution under milder conditions (50–80°C) versus position 5 in [1,5-a] (100–120°C).

Table 3: Regioisomer Comparison

Isomer Fusion Sites Synthetic Yield (%) λmax (nm)
[4,3-c] 4,5 68–72 274
[1,5-a] 1,2 55–60 258
[3,4-d] 3,4 <40 291

These structural nuances directly impact applications in medicinal chemistry, where [4,3-c] derivatives show enhanced kinase inhibition profiles due to improved target binding geometry.

Properties

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

7-morpholin-4-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C9H11N5O2/c15-9-12-11-8-5-7(10-6-14(8)9)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,12,15)

InChI Key

HUTPPRFWYZGZSR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=NNC(=O)N3C=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine derivatives with hydrazine derivatives, followed by cyclization with formic acid or other suitable reagents . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Morpholino Group

The morpholine moiety undergoes nucleophilic substitution under acidic or basic conditions. This reaction is critical for modifying the compound’s pharmacokinetic properties or targeting specific biological pathways.

Example Reaction:
Replacement of the morpholino group with piperazine or other amines occurs via SN2 mechanisms in glacial acetic acid or methanol :

text
7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one + Piperazine → 7-Piperazino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Key Data:

Reaction ConditionYield (%)Solubility (μg/mL)
Glacial AcOH, 80°C, 6h72–8514.8
MeOH, RT, 12h6811.0

This substitution enhances water solubility (e.g., 14.8 μg/mL for piperazine derivatives) .

Cross-Coupling Reactions

The triazole-pyrimidine scaffold facilitates palladium-catalyzed cross-coupling, enabling structural diversification.

Suzuki-Miyaura Coupling:
Aryl boronic acids react at the C-5 position of the pyrimidine ring under Pd(PPh₃)₄ catalysis :

text
This compound + 4-Methoxyphenylboronic acid → C-5-Aryl derivative

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Temperature: 100°C

  • Yield: 76–89%

Cyclization Reactions

Acid-mediated cyclization generates tricyclic derivatives, expanding the compound’s structural complexity:

Acetic Anhydride Cyclization:
Under reflux in acetic anhydride, the compound forms fused triazolo-quinazoline systems :

text
This compound → Tricyclic derivative (e.g., pyridopyrimido[2,1-b]quinazoline-dione)

Key Parameters:

ParameterValue
Temperature100°C
Reaction Time4h
Yield68%

Oxidation Reactions

The morpholino group’s oxygen participates in oxidation pathways, though this reactivity is often mitigated in medicinal chemistry applications due to metabolic instability .

Oxidation to N-Oxide:
Controlled oxidation with mCPBA yields the N-oxide derivative, altering electronic properties:

text
This compound + mCPBA → N-Oxide derivative

Conditions:

  • Solvent: DCM

  • Temperature: 0°C → RT

  • Yield: 55%

Acid/Base-Mediated Rearrangements

The triazole ring undergoes tautomerism under acidic/basic conditions, influencing binding interactions in biological systems:

Tautomeric Equilibrium:

text
1H-Tautomer (acidic) ⇌ 2H-Tautomer (basic)

Impact on Bioactivity:

  • The 1H-tautomer shows stronger hydrogen bonding with kinase ATP-binding pockets (e.g., PI3Kγ Val851) .

  • pKa of the triazole NH: ~4.2 .

Halogenation and Functionalization

Electrophilic halogenation at the pyrimidine C-5 position enables further derivatization:

Chlorination with POCl₃:

text
This compound + POCl₃ → 5-Chloro derivative

Conditions:

  • Solvent: Dry dioxane

  • Temperature: Reflux

  • Yield: 83%

Scientific Research Applications

Anticancer Activity

7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has been studied for its potential as an anticancer agent. Research indicates that it exhibits inhibitory effects on various cancer cell lines by targeting specific molecular pathways involved in tumor growth and proliferation.

  • Case Study : A study published in Cancer Chemotherapy and Pharmacology demonstrated that derivatives of this compound showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of the p53 pathway .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against RNA viruses. Its mechanism involves the inhibition of viral replication by interfering with viral polymerases.

  • Case Study : In vitro studies have shown that this compound can inhibit the replication of viruses such as influenza and coronaviruses. The compound's ability to disrupt viral RNA synthesis highlights its potential in developing antiviral therapies .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes that are crucial for cellular metabolism and signaling.

  • Example : It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism, which is essential for DNA synthesis. This inhibition can lead to antiproliferative effects in rapidly dividing cells .

Molecular Targeting

The structural features of this compound allow it to act as a molecular probe for studying various biological processes.

  • Application : Researchers utilize this compound to explore signaling pathways related to cell growth and differentiation, providing insights into cancer biology and potential therapeutic targets.

Data Table: Summary of Applications

ApplicationMechanism of ActionReferences
AnticancerInduces apoptosis via caspase activation
AntiviralInhibits viral replication
Enzyme InhibitionInhibits dihydrofolate reductase
Molecular TargetingProbes cellular signaling pathways

Mechanism of Action

The mechanism of action of 7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Morpholino vs. Piperidine

The substitution of morpholino with piperidine in 7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one (CAS 1707378-86-6) highlights key differences:

  • Morpholino: Introduces oxygen atoms, increasing polarity and hydrogen-bonding capacity.
  • Piperidine : A saturated amine ring, enhancing basicity and lipophilicity.
Property 7-Morpholino Derivative 7-Piperidine Derivative
Molecular Formula C10H13N5O C10H13N5O
Molecular Weight (g/mol) 219.24 219.24
Key Substituent Morpholine Piperidine
Solubility Higher (polar O atoms) Moderate (basic N)
Reference

Thione vs. Ketone

5-Methyl-1,2,4-triazolo[4,3-c]quinazoline-3(2H)-thione (CAS 76982-13-3) replaces the ketone oxygen with a thione group, altering electronic properties:

  • Thione : Increases electron density, enhancing nucleophilicity and metal-binding capacity.
  • Ketone : More electronegative, favoring hydrogen-bond acceptor interactions .

Structural Isomerism: [4,3-c] vs. [1,5-c]

Triazolo[4,3-c]pyrimidines exhibit distinct NMR shifts compared to [1,5-c] isomers due to ring fusion differences. For example:

  • Triazolo[4,3-c]pyrimidine 9 (C3-H and C5-H) shows downfield shifts in ¹H-NMR (δ ~8.2–8.5 ppm) versus triazolo[1,5-c]pyrimidine 8 (C2-H and C5-H, δ ~7.8–8.1 ppm) .
  • Melting points for [4,3-c] isomers (e.g., 7 and 9) are generally higher than [1,5-c] analogs (6 and 8), indicating stronger intermolecular forces .

Photophysical Properties

Unsubstituted triazolo[4,3-c]quinazolines (e.g., 4a–c) exhibit higher quantum yields (Φf = 0.15–0.45) compared to aryl-substituted analogs due to reduced non-radiative decay . The morpholino group in 7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one may similarly enhance luminescence by minimizing steric hindrance and electronic quenching.

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Application/Property Reference
This compound C10H13N5O 219.24 Morpholino Proteasome inhibition (analog)
7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one C5H3ClN4O 170.56 Chloro Structural studies
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one C6H5N3O 135.12 None Herbicide component

Table 2: Photophysical Comparison

Compound Type Quantum Yield (Φf) Emission Range (nm) Key Feature Reference
Aryl-substituted triazoloquinazoline 0.08–0.25 450–550 Non-radiative decay
Unsubstituted triazoloquinazoline 0.15–0.45 420–500 High quantum yield

Biological Activity

7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound characterized by a fused triazole and pyrimidine structure. The presence of a morpholino group enhances its solubility and potentially its biological activity. This compound has garnered attention in medicinal chemistry due to its promising biological properties, particularly in anticancer and antimicrobial activities.

Chemical Structure and Properties

  • Molecular Formula : C9_9H11_{11}N5_5O2_2
  • Molecular Weight : 221.22 g/mol
  • CAS Number : 1713173-88-6

The chemical reactivity of this compound is attributed to its functional groups. Key reactions include the inhibition of cancer cell proliferation and the induction of apoptosis in various cancer cell lines .

Anticancer Properties

Research indicates that compounds within this class exhibit significant anticancer properties. For instance, derivatives have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines.

Case Studies :

  • In Vitro Studies : A study tested the antiproliferative activities of various derivatives against human cancer cell lines MGC-803, HCT-116, and MCF-7. The most active compound exhibited IC50_{50} values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), demonstrating superior potency compared to standard drugs like 5-FU .
  • Mechanism of Action : The compound was shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival . This suggests that this compound may act as a potent inhibitor of cancer progression.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their notable activities:

Compound NameStructure TypeNotable ActivityUniqueness
1,2,4-Triazolo[4,3-c]pyrimidineTriazole-Pyrimidine FusedAnticancerLacks morpholino group
7-Amino-[1,2,4]triazolo[4,3-c]pyrimidin-3-oneAmino-Triazole-PyrimidineAntimicrobialAmino group alters reactivity
5-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3-onePiperazine SubstitutedAntidepressantDifferent substituent impacts activity

The morpholino group enhances solubility and may improve bioavailability compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one, and how do reaction conditions influence product purity?

  • Methodology : The compound is typically synthesized via cyclization of pyrimidinylhydrazones using iodobenzene diacetate (IBD) in dichloromethane, followed by a Dimroth rearrangement under mild acidic conditions (e.g., catalytic HCl in ethanol) to stabilize the triazolopyrimidine core . Key parameters include reflux duration (24–48 hours), solvent choice (DMF or ethanol), and purification via recrystallization from i-propanol/DMFA mixtures .

Q. How is the structural integrity of 7-Morpholino-substituted triazolopyrimidines validated experimentally?

  • Methodology : Use a combination of 1H^1H-NMR (to track methyl signal shifts at 2.39–3.04 ppm during isomerization), IR spectroscopy (to confirm C=S and NH group transformations), and elemental analysis. Mass spectrometry (MS) further corroborates molecular weight and fragmentation patterns .

Q. What factors govern the isomerization of [1,2,4]triazolo[4,3-c]pyrimidines to [1,5-c] derivatives, and how can this be controlled?

  • Methodology : The Dimroth rearrangement occurs spontaneously under ambient conditions but is accelerated by HCl catalysis. Monitoring via thin-layer chromatography (TLC) and 1H^1H-NMR over 10 days confirms completion. Ethanol as a solvent minimizes side reactions, while acidic conditions (pH < 3) optimize isomerization rates .

Advanced Research Questions

Q. How do structural modifications at the 3-position of the triazolopyrimidine core influence binding to biological targets like STAT3 or Topo II?

  • Methodology : Introduce substituents (e.g., thioether groups, aryl/heteroaryl rings) via condensation with α-bromophenylacetic acids or 4-amino-4H-[1,2,4]triazole-3,5-dithiol. Assess inhibitory activity using cell-based assays (e.g., HeLa cells for Shiga toxin trafficking) and molecular docking to map interactions with STAT3’s SH2 domain .

Q. What catalytic systems optimize the synthesis of sulfur-linked triazolopyrimidine hybrids for enhanced bioactivity?

  • Methodology : Employ sodium acetate in ethanol for thioether bond formation or phosphorus oxychloride for cyclization. Reflux conditions (100°C, 24 hours) with anhydrous solvents improve yields. Hybrids like thieno[2,3-e]triazolo[4,3-c]pyrimidines show improved antifungal and anticancer profiles .

Q. How can computational modeling predict the pharmacokinetic properties of morpholino-substituted triazolopyrimidines?

  • Methodology : Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and molecular dynamics (MD) simulations to assess membrane permeability. Correlate LogP values (predicted via ChemAxon) with in vitro ADME data to optimize bioavailability .

Data Contradictions and Resolution

Q. Conflicting reports on the stability of [1,2,4]triazolo[4,3-c]pyrimidines in solution: How to reconcile experimental observations?

  • Resolution : While some studies isolate the [4,3-c] isomer transiently , others observe rapid rearrangement to [1,5-c] derivatives. Stability depends on pH and solvent polarity: Neutral ethanol favors rearrangement, while acidic DMF stabilizes the [4,3-c] form. Pre-purification via column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates .

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